molecular formula C11H10ClN5O2 B4140357 N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine

N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B4140357
M. Wt: 279.68 g/mol
InChI Key: JEKVCPIAIGJHNI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is an organic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 4-chlorobenzylamine with 5-nitro-4,6-dichloropyrimidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield N-(4-chlorobenzyl)-4,6-diaminopyrimidine, while substitution of the chlorine atom could yield various substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of certain enzymes or receptors, thereby disrupting biological pathways critical for the survival of pathogens or cancer cells. The molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with DNA and protein synthesis machinery.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-5-nitro-2,4-diaminopyrimidine
  • N-(4-chlorobenzyl)-5-nitro-6-aminopyrimidine
  • N-(4-chlorobenzyl)-5-nitro-4,6-diaminopyrimidine

Uniqueness

N-(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of a nitro group and a chlorobenzyl group on the pyrimidine ring makes it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

4-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKVCPIAIGJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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